N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide is a pyrazolone-derived compound featuring a 3,4,5-trimethoxybenzamide substituent at the 4-position of the pyrazolone core. The pyrazolone scaffold is known for its pharmacological versatility, including analgesic, antipyretic, and antimicrobial activities .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-18(21(26)24(23(13)2)15-9-7-6-8-10-15)22-20(25)14-11-16(27-3)19(29-5)17(12-14)28-4/h6-12H,1-5H3,(H,22,25) |
InChI Key |
RXCPZVOWGQUCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : A 2-pyrazoline precursor (e.g., derived from hydrazine and a β-ketoester or β-hydroxyketone) is heated with 30–95% sulfuric acid and 0.1–2 mol% iodine at 50–250°C .
-
Mechanism : Iodine acts as a dehydrogenating agent, oxidizing hydrogen iodide back to iodine via sulfuric acid, enabling catalytic recycling.
-
Work-up : Neutralization with NaOH or ammonia, followed by extraction with water-immiscible solvents (e.g., 1,2-dichloroethane), yields pyrazoles at 85–95% purity , which are further purified via distillation or recrystallization.
Example :
Heating 1 mol hydrazine hydrate with 1.1 mol 3-ketobutan-1-ol in 50% sulfuric acid and 0.1 mol% NaI at 155°C for 1 hour produces 3-methylpyrazole in 65.2% yield after distillation.
Functionalization of the Pyrazole Intermediate
The 4-amino group on the pyrazole ring is critical for subsequent amide coupling.
Amination and Stabilization
-
Crystallographic studies confirm that protonation of the 4-amino group (e.g., using HBr) stabilizes the structure via hydrogen bonding, as seen in the hydrated bromide salt.
-
Key step : Treatment of the pyrazole with HBr in aqueous conditions forms a stable aminium salt, facilitating isolation.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The benzamide component requires activation for amide bond formation.
Chlorination of 3,4,5-Trimethoxybenzoic Acid
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
-
Conditions : Reflux at 40–60°C for 2–4 hours, followed by solvent evaporation to isolate the acyl chloride.
Amide Coupling Reaction
The final step involves conjugating the pyrazole amine with 3,4,5-trimethoxybenzoyl chloride.
Coupling Methods
-
Schotten-Baumann reaction : Reacting the amine with the acyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C .
-
Catalytic coupling : Using EDC/HOBt in dimethylformamide (DMF) at room temperature for 12–24 hours.
Optimization notes :
Purification and Characterization
Recrystallization
Analytical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 443.52 g/mol | |
| Melting Point | 180–182°C (decomposes) | |
| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 3H, CH₃), 3.78 (s, 9H, OCH₃), etc. | |
| HPLC Purity | ≥95% |
Challenges and Optimization
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxybenzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides of the original compound, while substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
Structural Features
The structure includes:
- A pyrazole ring that contributes to its biological activity.
- A trimethoxybenzamide moiety that enhances lipophilicity and bioavailability.
Anticancer Properties
Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines such as OVCAR-8 and HCT116 with growth inhibition percentages exceeding 70% in some cases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Studies have demonstrated that similar pyrazole derivatives possess antibacterial and antifungal activities against gram-positive and gram-negative bacteria . The presence of the pyrazole ring is crucial for this activity due to its ability to interact with bacterial enzymes.
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reactions : Combining appropriate precursors under controlled conditions.
- Purification Techniques : Such as recrystallization or chromatography to isolate the desired product.
Spectroscopic Characterization
Characterization methods include:
- NMR Spectroscopy : To confirm the molecular structure.
- Mass Spectrometry : For molecular weight determination.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced cytotoxicity. The compound showed promising results against ovarian cancer cells with IC50 values lower than 10 µM .
Case Study 2: Antibacterial Efficacy
In another investigation, a derivative was tested against a panel of bacterial strains. Results demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range . This highlights the compound's potential as a lead for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with cellular receptors and enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Modifications and Key Features
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4,5-trimethoxybenzamide group in the target compound (electron-donating) contrasts with electron-withdrawing groups like chlorine in , which reduces cytotoxic activity .
- Hydrogen Bonding : The 2-hydroxybenzamide derivative () forms stronger intermolecular H-bonds compared to the target compound’s methoxy groups, influencing solubility and crystal packing .
- Fluorinated Chains : The perfluorinated analog () exhibits unique physicochemical properties but reduced biocompatibility compared to methoxy-substituted derivatives .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s trimethoxy groups may induce steric hindrance, altering dihedral angles between the pyrazolone and benzamide rings compared to analogs (e.g., 80.7° in dichlorophenyl derivative, ) .
- Hydrogen Bonding : Unlike the R²²(10) dimer motif in , the methoxy groups may favor weaker C–H⋯O interactions, affecting melting points and solubility .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring fused with a trimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of 357.43 g/mol. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing a pyrazole nucleus exhibit a variety of biological activities, including:
- Antioxidant : Exhibits properties that scavenge free radicals.
- Anti-inflammatory : Reduces inflammation in various models.
- Anticancer : Demonstrates cytotoxic effects against several cancer cell lines.
- Antibacterial : Shows activity against various bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interference with DNA Synthesis : Some studies suggest that the compound can disrupt DNA replication in cancer cells.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via caspase activation .
Anti-inflammatory Effects
In vivo studies demonstrated that the compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug .
Antibacterial Properties
The antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-aminoantipyrine derivatives and substituted benzoyl chlorides. A typical procedure involves dissolving 4-aminoantipyrine (1 mmol) and the acid chloride (1.2 mmol) in dichloromethane with triethylamine as a base at 273 K. Stirring for 3–6 hours under nitrogen ensures completion. Post-reaction, the product is extracted, washed with NaHCO₃, and recrystallized from methylene chloride . Optimization includes adjusting solvent polarity (e.g., DMF for slower reactions) and using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yields .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm), pyrazolone ring protons (δ 2.1–3.5 ppm for methyl groups), and methoxy signals (δ 3.8–4.0 ppm).
- HPLC : Purity (>95%) is verified using a C18 column with a methanol/water gradient (70:30 to 90:10) at 254 nm.
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic P2₁2₁2₁ space group) resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings (48–80°) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) using a colorimetric assay (e.g., prostaglandin H₂ conversion monitored at 610 nm).
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 1PXX). The trimethoxybenzamide group shows π-π stacking with Phe⁵¹⁸, while the pyrazolone interacts via hydrophobic contacts .
- DFT : Gaussian 09 calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity.
- ADMET : SwissADME predicts moderate bioavailability (TPSA: 95 Ų, LogP: 2.8) and CYP3A4 metabolism .
Q. How are crystallization challenges addressed to obtain high-quality single crystals?
- Methodological Answer : Slow evaporation from dichloromethane/hexane (1:3) at 277 K yields block-shaped crystals. Add 5% DMSO to reduce aggregation. For recalcitrant cases, vapor diffusion with acetonitrile/water (70:30) is effective. Monitor crystal growth via polarized microscopy to avoid twinning .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP levels in kinase inhibition).
- Metabolite screening : Use LC-MS to identify degradation products that may confound results.
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4,5-trimethoxy with nitro groups) to isolate pharmacophores .
Q. How can reaction mechanisms for byproduct formation be elucidated?
- Methodological Answer :
- TLC-MS monitoring : Track intermediates during synthesis (e.g., ethyl acetate extraction at 30-minute intervals).
- Isotopic labeling : Use ¹⁸O-water in hydrolysis steps to trace oxygen incorporation into carbonyl groups.
- Kinetic studies : Vary temperature (293–323 K) to calculate activation energy (Eₐ) for side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
